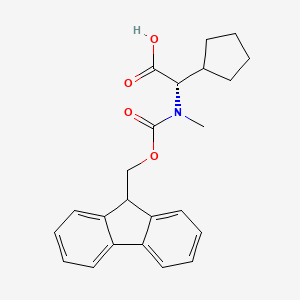
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 3-chloro-4-TMD, is a synthetic phenol compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless, and water-soluble compound. It has been used in various research studies to investigate its properties and potential uses.
Applications De Recherche Scientifique
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD has been used in a variety of scientific research applications, including as a reagent for organic synthesis, a catalyst for organic reactions, and an inhibitor of enzyme activity. It has also been used in the study of the structure-activity relationship of drugs and in the development of new drugs. Additionally, it has been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD is not yet fully understood. It is believed to interact with a variety of enzymes and proteins in the body, including those involved in the metabolism of drugs. It is also believed to interact with the lipophilic environment of the cell membrane, altering its permeability and affecting the absorption, distribution, and metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to affect the absorption, distribution, and metabolism of drugs. It has also been shown to interact with the lipophilic environment of the cell membrane, altering its permeability and affecting the absorption, distribution, and metabolism of drugs. Additionally, it has been shown to have an anti-inflammatory effect and to possess antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD has a number of advantages for use in laboratory experiments. It is a colorless, odorless, and water-soluble compound, making it easy to handle and store. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It is not as stable as other compounds and can decompose over time. Additionally, it can be toxic in high concentrations and can cause irritation to the skin and eyes.
Orientations Futures
Due to its wide range of applications in the scientific and medical fields, there are a number of potential future directions for 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD. These include further research into its mechanism of action, its effects on drug metabolism, and its potential therapeutic uses. Additionally, further research into its antioxidant properties and its potential as an anti-inflammatory agent could lead to new treatments and therapies. Finally, further research into its synthesis and its use as a reagent for organic synthesis could lead to new and improved methods of synthesizing compounds.
Méthodes De Synthèse
3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD can be synthesized through a two-step process. In the first step, an aqueous solution of 10-20% 3-chloro-4-methoxybenzaldehyde is reacted with aqueous sodium hydroxide and sodium hypochlorite to form a yellow-green precipitate. This is then filtered and washed with cold water to yield 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD. In the second step, a solution of 3-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenolMD is reacted with aqueous sodium hydroxide and sodium hypochlorite to form a yellow-green precipitate. This is then filtered and washed with cold water to yield the final product.
Propriétés
IUPAC Name |
3-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)10-5-4-9(15)6-11(10)14/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGDRPPJEXKUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)


